Cas no 2172172-49-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid
- EN300-1513260
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid
- 2172172-49-3
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- Inchi: 1S/C23H24N2O6/c26-20(25-11-9-23(30,10-12-25)21(27)28)13-24-22(29)31-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,30H,9-14H2,(H,24,29)(H,27,28)
- InChI Key: CHFKEHDHMTZOJD-UHFFFAOYSA-N
- SMILES: OC1(C(=O)O)CCN(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
Computed Properties
- Exact Mass: 424.16343649g/mol
- Monoisotopic Mass: 424.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 116Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1513260-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 50mg |
$707.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 100mg |
$741.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 250mg |
$774.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 500mg |
$809.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 1000mg |
$842.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 2500mg |
$1650.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 5000mg |
$2443.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 10000mg |
$3622.0 | 2023-09-27 | ||
| Enamine | EN300-1513260-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-hydroxypiperidine-4-carboxylic acid |
2172172-49-3 | 1g |
$0.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid
Compound CAS No. 2172172-49-3: 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid
The compound with CAS No. 2172172-49-3, named 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an acetyl moiety, and a piperidine ring with hydroxyl and carboxylic acid functionalities. The presence of these functional groups makes it a versatile molecule for exploring advanced chemical transformations and biological interactions.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents and advanced materials. The Fmoc group, in particular, is well-known for its role as a protecting group in peptide synthesis, enabling precise control over the assembly of complex biomolecules. This functionality, combined with the piperidine ring's inherent flexibility and reactivity, positions this compound as a valuable tool in medicinal chemistry and drug design.
One of the most intriguing aspects of this compound is its potential in bioconjugation chemistry. The hydroxyl group on the piperidine ring can serve as a reactive site for attaching various biomolecules, such as enzymes or antibodies, creating hybrid structures with enhanced functionality. Recent advancements in click chemistry and other bioorthogonal reactions have further expanded the possibilities for utilizing this compound in creating targeted drug delivery systems and biosensors.
In addition to its biological applications, this compound has shown promise in materials science. The combination of the Fmoc group's photoreactivity and the piperidine ring's structural rigidity makes it an ideal candidate for developing stimuli-responsive materials. For instance, researchers have explored its use in creating light-sensitive polymers that can undergo reversible structural changes upon exposure to specific wavelengths of light. These materials hold potential applications in optoelectronics, drug delivery, and adaptive packaging.
The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the selective protection of amino groups using the Fmoc reagent and the precise functionalization of the piperidine ring to introduce the hydroxyl and carboxylic acid groups. Recent advancements in catalytic asymmetric synthesis have provided new avenues for constructing chiral derivatives of this compound, which are crucial for studying enantioselective interactions in biological systems.
From an environmental perspective, this compound's biodegradability and eco-friendly synthesis pathways are areas of growing interest. Researchers are actively exploring green chemistry approaches to minimize waste generation and reduce energy consumption during its production. For example, the use of renewable solvents and enzymatic catalysts has been proposed to make the synthesis process more sustainable without compromising product quality.
In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS No. 2172172-49
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